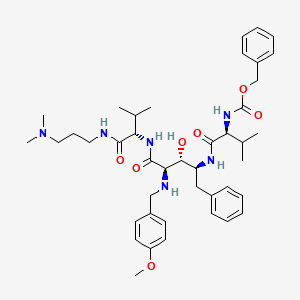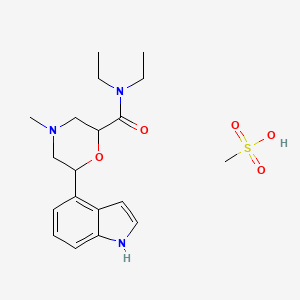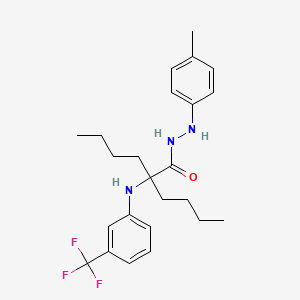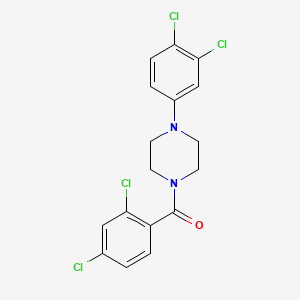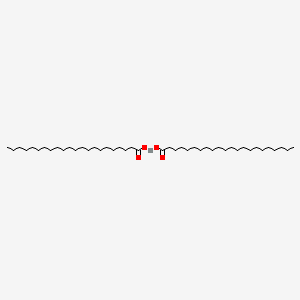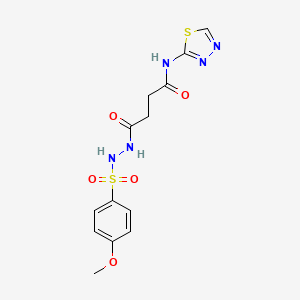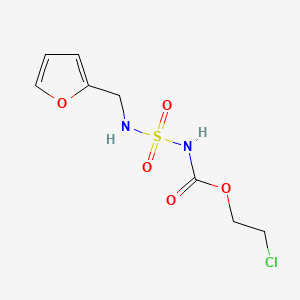
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C8H11ClN2O5S. This compound is known for its unique structure, which includes a furan ring, a sulfonamide group, and a chloroethyl ester moiety . It has various applications in scientific research and industry due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of 2-chloroethyl chloroformate with (((2-furanylmethyl)amino)sulfonyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl ester group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dione or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted carbamates.
Hydrolysis: Formation of carbamic acid derivatives.
Oxidation: Formation of furan-2,5-dione.
Reduction: Formation of tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with biological molecules through its reactive functional groups. The chloroethyl ester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, ethyl ester
- Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, propyl ester
Uniqueness
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its chloroethyl ester group, which imparts distinct reactivity compared to its analogs with different alkyl ester groups. This unique reactivity makes it particularly useful in applications requiring selective covalent modification of biological targets .
Eigenschaften
CAS-Nummer |
116962-34-6 |
|---|---|
Molekularformel |
C8H11ClN2O5S |
Molekulargewicht |
282.70 g/mol |
IUPAC-Name |
2-chloroethyl N-(furan-2-ylmethylsulfamoyl)carbamate |
InChI |
InChI=1S/C8H11ClN2O5S/c9-3-5-16-8(12)11-17(13,14)10-6-7-2-1-4-15-7/h1-2,4,10H,3,5-6H2,(H,11,12) |
InChI-Schlüssel |
MVFYDPQAPCQNGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNS(=O)(=O)NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


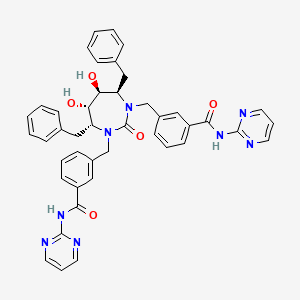
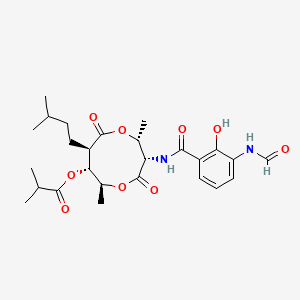

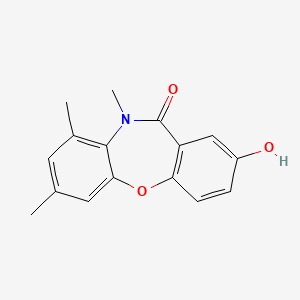
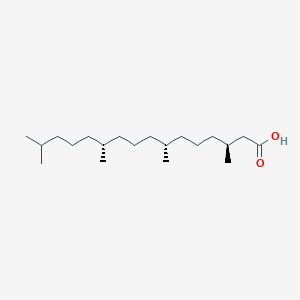
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
